- Method for preparing oseltamivir and its isomer, World Intellectual Property Organization, , ,
Cas no 956267-10-0 (4-N-Desacetyl-5-N-acetyl Oseltamivir)
956267-10-0 structure
Product Name:4-N-Desacetyl-5-N-acetyl Oseltamivir
Numéro CAS:956267-10-0
Le MF:C16H28N2O4
Mégawatts:312.404524803162
CID:1062050
Update Time:2025-09-23
4-N-Desacetyl-5-N-acetyl Oseltamivir Propriétés chimiques et physiques
Nom et identifiant
-
- 4-N-Desacetyl-5-N-acetyl Oseltamivir
- Oseltamivir Impurity G
- Ethyl (3R,4R,5S)-5-(acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate (ACI)
-
- Piscine à noyau: 1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)17)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1
- La clé Inchi: SEYYJZMDDOOQNB-RRFJBIMHSA-N
- Sourire: O([C@@H]1C=C(C(=O)OCC)C[C@H](NC(=O)C)[C@H]1N)C(CC)CC
Propriétés calculées
- Qualité précise: 312.20500
Propriétés expérimentales
- Le PSA: 90.65000
- Le LogP: 2.37660
4-N-Desacetyl-5-N-acetyl Oseltamivir PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | D288370-2mg |
4-N-Desacetyl-5-N-acetyl Oseltamivir |
956267-10-0 | 2mg |
$167.00 | 2023-05-18 | ||
| TRC | D288370-5mg |
4-N-Desacetyl-5-N-acetyl Oseltamivir |
956267-10-0 | 5mg |
$227.00 | 2023-05-18 | ||
| TRC | D288370-10mg |
4-N-Desacetyl-5-N-acetyl Oseltamivir |
956267-10-0 | 10mg |
$ 425.00 | 2023-09-08 | ||
| TRC | D288370-25mg |
4-N-Desacetyl-5-N-acetyl Oseltamivir |
956267-10-0 | 25mg |
$ 1039.00 | 2023-09-08 | ||
| TRC | D288370-50mg |
4-N-Desacetyl-5-N-acetyl Oseltamivir |
956267-10-0 | 50mg |
$ 1748.00 | 2023-09-08 | ||
| A2B Chem LLC | AW54103-25mg |
4-N-Desacetyl-5-N-acetyl Oseltamivir |
956267-10-0 | > 95% | 25mg |
$599.00 | 2024-07-18 |
4-N-Desacetyl-5-N-acetyl Oseltamivir Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Dimethylbarbituric acid Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Ethanol ; 3 h, 35 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 - 5 °C; 16 h, 25 - 30 °C; 30 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
Référence
- Synthesis and characterization of potential pharmacopeial impurities of oseltamivir: an antiviral drug, Asian Journal of Chemistry, 2018, 30(9), 2003-2007
Méthode de production 3
Conditions de réaction
Référence
- Preparation method of acetamido cyclohexenoate, China, , ,
Méthode de production 4
Conditions de réaction
Référence
- The first synthesis of [11C]oseltamivir: a tool for elucidating the relationship between Tamiflu and its adverse effects on the central nervous system, Journal of Labelled Compounds and Radiopharmaceuticals, 2009, 52(9), 350-354
4-N-Desacetyl-5-N-acetyl Oseltamivir Raw materials
- Oseltamivir Impurity 15
- 1-Cyclohexene-1-carboxylic acid, 5-(acetylamino)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S)-
4-N-Desacetyl-5-N-acetyl Oseltamivir Preparation Products
4-N-Desacetyl-5-N-acetyl Oseltamivir Littérature connexe
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
956267-10-0 (4-N-Desacetyl-5-N-acetyl Oseltamivir) Produits connexes
- 204255-09-4(1-Cyclohexene-1-carboxylic acid,4-(acetylamino)-5-amino-3-(1-ethylpropoxy)-, ethyl ester,monohydrochloride, (3R,4R,5S)-)
- 312904-18-0(Ethyl (3R,4R,5S)-4-acetamido-3-pentan-3-yloxy-5-(prop-2-enylamino)cyclohexene-1-carboxylate)
- 1093851-61-6(Oseltamivir-d3)
- 873925-79-2(1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-amino-3-ethoxy-,(3S,4S,5R)-)
- 1052063-37-2(3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir)
- 208720-71-2(Oseltamivir Acid Methyl Ester)
- 196618-13-0(Oseltamivir)
- 873925-58-7(1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-amino-3-propoxy-,(3S,4S,5R)-)
- 873925-62-3(1-Cyclohexene-1-carboxylic acid,4-(acetylamino)-5-amino-3-(2-propenyloxy)-, (3S,4S,5R)-)
- 873925-82-7(1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-amino-3-butoxy-,(3S,4S,5R)-)
Fournisseurs recommandés
Essenoi Fine Chemical Co., Limited
Membre gold
Fournisseur de Chine
Réactif
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hangzhou Cedareal Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
NewCan Biotech Limited
Membre gold
Fournisseur de Chine
Réactif